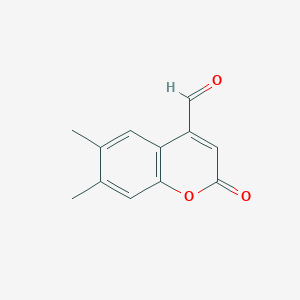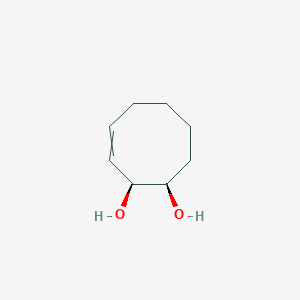![molecular formula C17H18N2O2 B14252554 (E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene CAS No. 393841-55-9](/img/structure/B14252554.png)
(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) connected to two aromatic rings. These compounds are known for their photoisomerization properties, which make them useful in various applications such as molecular switches and photoresponsive materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene typically involves the following steps:
Formation of the But-3-en-1-yl ether: This can be achieved by reacting 4-hydroxyphenyl with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate.
Diazotization and Coupling: The next step involves the diazotization of 4-methoxyaniline using sodium nitrite and hydrochloric acid, followed by coupling with the previously formed But-3-en-1-yl ether.
Industrial Production Methods
Industrial production methods for azobenzenes often involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted azobenzenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a photoresponsive material in molecular switches and sensors.
Biology: Studied for its potential use in controlling biological processes through light-induced isomerization.
Medicine: Investigated for its potential use in drug delivery systems that can be activated by light.
Industry: Used in the development of smart materials and coatings that respond to light.
Wirkmechanismus
The mechanism of action of (E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)
Eigenschaften
CAS-Nummer |
393841-55-9 |
|---|---|
Molekularformel |
C17H18N2O2 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
(4-but-3-enoxyphenyl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C17H18N2O2/c1-3-4-13-21-17-11-7-15(8-12-17)19-18-14-5-9-16(20-2)10-6-14/h3,5-12H,1,4,13H2,2H3 |
InChI-Schlüssel |
RDSZNDWEBXPPKC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


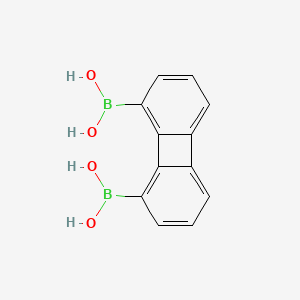

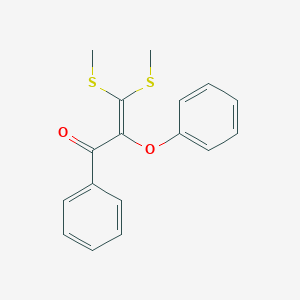
![Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate](/img/structure/B14252497.png)
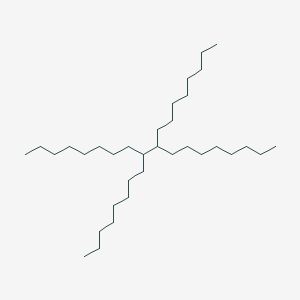
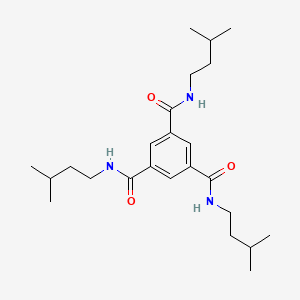
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)
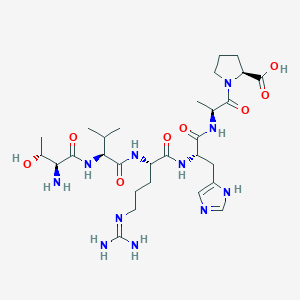
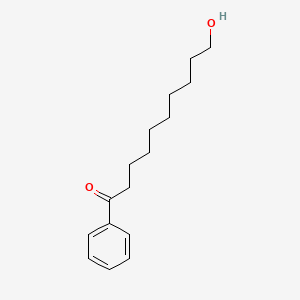
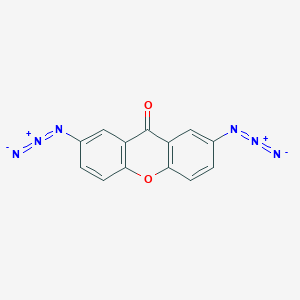
![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
![5-Ethyl-1-[(1S)-1-phenylethyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B14252547.png)
